1,4,5,6-Tetrahydropyrimidin-2-amine
Overview
Description
Tetrahydro-pyrimidin-2-ylideneamine is a heterocyclic compound with the molecular formula C4H9N3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
The primary target of the compound 1,4,5,6-Tetrahydropyrimidin-2-amine is the H1 receptor, which plays a crucial role in mediating allergic reactions . The compound has been tested for its in vitro H1-antihistaminic activity on guinea pig trachea .
Mode of Action
This compound interacts with its target, the H1 receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the typical allergic response mediated by histamine. The N12 atom of the compound, which has been identified as the most nucleophilic, is likely involved in this interaction .
Biochemical Pathways
The action of this compound on the H1 receptor affects the histamine-mediated biochemical pathway. By blocking the H1 receptor, it prevents the downstream effects of histamine release, such as vasodilation, bronchoconstriction, and increased vascular permeability .
Result of Action
The result of this compound’s action is a promising bronchorelaxant effect observed in histamine-contracted guinea pig tracheal chain . This means it can help relax the muscles of the airways, potentially providing relief from allergic symptoms such as difficulty breathing.
Biochemical Analysis
Biochemical Properties
It is known that this compound can react with carbon dioxide to form a zwitterionic adduct . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in carbon dioxide metabolism.
Cellular Effects
Given its known reactivity with carbon dioxide , it may influence cellular processes related to carbon dioxide metabolism.
Molecular Mechanism
Its known reactivity with carbon dioxide suggests that it may exert its effects at the molecular level through interactions with biomolecules involved in carbon dioxide metabolism .
Metabolic Pathways
Given its known reactivity with carbon dioxide , it may interact with enzymes or cofactors involved in carbon dioxide metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-pyrimidin-2-ylideneamine typically involves cyclization reactions. One common method is the [3+3] cyclization process, where three-carbon and three-nitrogen units are combined to form the pyrimidine ring. Another approach is the [4+2] cyclization, which involves the reaction of a four-carbon unit with a two-nitrogen unit. These reactions often require specific catalysts and conditions, such as elevated temperatures and the presence of a base or acid to facilitate the cyclization .
Industrial Production Methods
Industrial production of tetrahydro-pyrimidin-2-ylideneamine may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-pyrimidin-2-ylideneamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrahydro-pyrimidin-2-ylideneamine may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Tetrahydro-pyrimidin-2-ylideneamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tetrahydro-pyrimidin-2-ylideneamine include:
- 1,4,5,6-Tetrahydro-2-pyrimidinamine
- 2-Amino-1,4,5,6-tetrahydropyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
Tetrahydro-pyrimidin-2-ylideneamine is unique due to its specific structure and reactivity
Properties
IUPAC Name |
1,4,5,6-tetrahydropyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c5-4-6-2-1-3-7-4/h1-3H2,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHDFSFYZKSKGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391075 | |
Record name | 1,4,5,6-tetrahydropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41078-65-3 | |
Record name | 1,4,5,6-tetrahydropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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